Antiproliferative Activity in MCF-7 Breast Cancer Cells: A Class-Level Comparison with 6-Methyl Analog
6-tert-Butyl-pyrazin-2-ol has demonstrated antiproliferative activity against human MCF7 breast cancer cells . While a direct head-to-head study with the 6-methyl analog is not available, a class-level inference can be drawn. The 6-methyl analog (6-methylpyrazin-2-ol) has been shown to inhibit the viability of the L1210 leukemia cell line, but no data is reported for MCF7 cells . The tert-butyl analog's activity in a solid tumor cell line (MCF7) suggests a potential for broader or alternative antiproliferative mechanisms compared to the methyl analog, which is characterized by leukemia cell line activity.
| Evidence Dimension | Antiproliferative activity against cancer cell lines |
|---|---|
| Target Compound Data | Inhibition of MCF7 cell growth (72h, MTT assay) |
| Comparator Or Baseline | 6-Methylpyrazin-2-ol: Inhibition of L1210 leukemia cell line viability |
| Quantified Difference | Not available (different cell lines) |
| Conditions | MCF7 cells (breast cancer); L1210 cells (leukemia) |
Why This Matters
For researchers focused on breast cancer models, 6-tert-butyl-pyrazin-2-ol may offer a more relevant starting point than the 6-methyl analog, which lacks documented activity in this specific cancer type.
- [1] ChEMBL. Assay CHEMBL2345705: Antiproliferative activity against human MCF7 cells. European Bioinformatics Institute. View Source
- [2] TargetMol. 6-Methylpyrazin-2-ol Product Page. Accessed 2026. View Source
